molecular formula C14H10ClFO3 B1422071 2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid CAS No. 1178334-17-2

2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid

Cat. No. B1422071
CAS RN: 1178334-17-2
M. Wt: 280.68 g/mol
InChI Key: VCIPYGUHTGZRPW-UHFFFAOYSA-N
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Description

“5-Chloro-2-methoxyphenylboronic acid” and “2-Chloro-5-methoxyphenyl boronic acid” are laboratory chemicals . They have the empirical formula C7H8BClO3 and a molecular weight of 186.40 .


Molecular Structure Analysis

The SMILES string for “5-Chloro-2-methoxyphenylboronic acid” is COc1ccc(Cl)cc1B(O)O . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “5-Chloro-2-methoxyphenylboronic acid” is solid . Its melting point is 134-141 °C .

Scientific Research Applications

Herbicide Intermediates Synthesis

Research by Zhou Yu (2002) demonstrated the synthesis of a compound closely related to the target chemical, which served as an intermediate in herbicide production. This process involved a multi-step synthesis yielding a product through oxidation and methylation steps, highlighting the compound's utility in developing agricultural chemicals (Zhou Yu, 2002).

Neurological Studies Radioligand

F. Vos and G. Slegers (1994) developed a synthesis process for a potential radioligand targeting the GABA receptor in the brain, indicating applications in neurological research. This compound, synthesized via O-methylation and Schiff reaction, could be instrumental in brain imaging and studying neurological pathways (F. Vos & G. Slegers, 1994).

Antibacterial Agents

N. P. Rai et al. (2009) synthesized novel oxadiazoles with significant antibacterial activity, utilizing a chloro-methoxy-phenyl core as part of the structure. This work emphasizes the role of such compounds in developing new antibiotics to combat resistant bacterial strains (N. P. Rai et al., 2009).

Fluorescence Quenching Studies

Studies by H. S. Geethanjali et al. (2015) on boronic acid derivatives including compounds similar to the target chemical showed fluorescence quenching by aniline. This research provides insights into the mechanisms of fluorescence quenching, relevant for sensor development and molecular interaction studies (H. S. Geethanjali et al., 2015).

Safety and Hazards

“5-Chloro-2-methoxyphenylboronic acid” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It’s recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(15)6-11(13)10-4-3-9(16)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIPYGUHTGZRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681156
Record name 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid

CAS RN

1178334-17-2
Record name 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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